rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol, trans
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Overview
Description
rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol, trans is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol It is characterized by the presence of an oxolane ring substituted with a 1-methyl-1H-imidazol-2-yl group and a methanol group
Preparation Methods
The synthesis of rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol, trans typically involves the following steps:
Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the imidazole group: This step involves the substitution of a suitable leaving group with the 1-methyl-1H-imidazol-2-yl group.
Addition of the methanol group: This can be done through nucleophilic substitution or other suitable reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol, trans can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol, trans has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol, trans involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, influencing their activity. The oxolane ring and methanol group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol, trans can be compared with similar compounds such as:
rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine: This compound has a pyrazole ring instead of an imidazole ring.
rac-methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine: This compound has a piperidine ring instead of an oxolane ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[(2R,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-11-4-3-10-9(11)8-7(6-12)2-5-13-8/h3-4,7-8,12H,2,5-6H2,1H3/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDGBGMWWLPAEI-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2C(CCO2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@H]2[C@@H](CCO2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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